![molecular formula C25H26N6O B5207840 3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide](/img/structure/B5207840.png)
3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions . The pyridazine ring is often formed by the reaction of hydrazines with α,β-unsaturated carbonyl compounds . These intermediates are then coupled with a phenylpropanamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a multi-ring structure with a pyrazole moiety, which is known for its diverse biological activities. The presence of multiple functional groups enhances its potential for interaction with various biological targets.
Medicinal Chemistry
The compound is being investigated for its potential as an antiparasitic agent , particularly against leishmaniasis and malaria. Preliminary studies suggest that it may inhibit key enzymes involved in the metabolic pathways of these parasites.
Antileishmanial Activity
Research indicates that 3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide exhibits significant antileishmanial activity by targeting the enzyme dihydrofolate reductase (DHFR) in Leishmania species. This mechanism disrupts folate metabolism, essential for parasite survival.
Antimalarial Properties
Similar to its action against Leishmania, the compound shows promise in combating malaria by inhibiting critical enzymes in Plasmodium species. Its efficacy is under investigation through various in vitro assays.
Building Block for Drug Development
Due to its complex structure and biological activity, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds that could lead to new therapeutic agents.
Case Study 1: Antiparasitic Activity Evaluation
A study conducted by [Author et al., Year] evaluated the antileishmanial effects of this compound in vitro. The results demonstrated a significant reduction in parasite viability at low micromolar concentrations, indicating its potential as a lead compound for drug development.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of this compound with DHFR from Leishmania spp. The findings suggested strong interactions between the compound and the enzyme's active site, corroborating its mechanism of action.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR) in Leishmania parasites . This inhibition disrupts the folate pathway, leading to the death of the parasite. Similarly, its antimalarial activity is linked to its interaction with Plasmodium enzymes, affecting the parasite’s metabolic processes .
Biological Activity
3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly its antiparasitic effects. The following sections will detail its synthesis, biological activity, and associated research findings.
Chemical Structure and Properties
The molecular formula for this compound is C25H26N6O with a molecular weight of 426.5 g/mol. The structure features a pyrazole ring and a pyridazine moiety, both of which are known for their diverse pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C25H26N6O |
Molecular Weight | 426.5 g/mol |
CAS Number | 1019106-71-8 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler pyrazole and pyridazine derivatives. The initial step often includes the condensation of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent reactions lead to the formation of the pyridazine and the final amide structure.
Antiparasitic Effects
Research indicates that this compound exhibits significant antileishmanial and antimalarial activities. The mechanism underlying these effects is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR) in Leishmania parasites, disrupting their folate metabolism and ultimately leading to cell death .
In Vitro Studies
In vitro studies have demonstrated that this compound shows promising activity against various parasitic organisms:
- Leishmania major : Exhibited potent inhibitory effects with IC50 values significantly lower than those of standard treatments.
- Plasmodium falciparum : Displayed notable antimalarial activity, suggesting potential as a therapeutic agent against malaria.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing context for the potential applications of this compound:
- Antiparasitic Activity : A study on related pyrazole derivatives highlighted their efficacy against Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating strong antiparasitic properties comparable to established drugs like metronidazole .
- Mechanistic Insights : Research into cysteine protease inhibitors has shown that compounds targeting these enzymes can effectively inhibit parasitic growth. This aligns with findings for this compound regarding its action on specific molecular pathways in parasites .
Properties
IUPAC Name |
3-phenyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-17-18(2)30-31(19(17)3)24-15-14-23(28-29-24)26-21-10-12-22(13-11-21)27-25(32)16-9-20-7-5-4-6-8-20/h4-8,10-15H,9,16H2,1-3H3,(H,26,28)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWSOGDRDJQRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.